Acetochlor-d11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,3D3,4D2,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNQPKFIQCLBDU-RLYLBJGXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COCC)C(=O)CCl)C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675502 |

Source

|

| Record name | Acetochlor-d11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189897-44-6 |

Source

|

| Record name | Acetochlor-d11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189897-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Acetochlor-d11: Chemical Structure, Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetochlor-d11 is the deuterated analog of Acetochlor, a widely used chloroacetanilide herbicide. In the realm of analytical chemistry, particularly in environmental monitoring and metabolic studies, stable isotope-labeled compounds like this compound are indispensable tools.[1][2] Their near-identical physicochemical properties to their non-labeled counterparts, coupled with a distinct mass difference, make them the gold standard for internal standards in mass spectrometry-based quantification.[3][4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, a plausible synthetic route, and a detailed analytical application of this compound, offering valuable insights for researchers and scientists in the field.

Chemical Structure and Properties

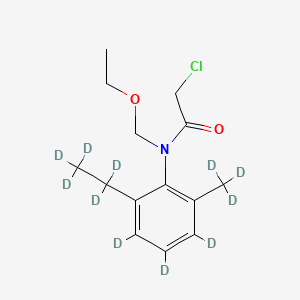

This compound is systematically named 2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide. The molecule incorporates eleven deuterium atoms on the phenyl ring and its substituents, resulting in a significant mass shift from the parent compound.

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉D₁₁ClNO₂ | [7] |

| Molecular Weight | 280.83 g/mol | [7] |

| CAS Number | 1189897-44-6 | [7] |

| Appearance | Solid | |

| Isotopic Purity | Typically ≥98 atom % D |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated aniline precursor followed by acylation and etherification. While a specific detailed protocol for this compound is not publicly available, a plausible synthetic route can be constructed based on known organic reactions.

Part 1: Synthesis of 2-ethyl-6-methylaniline-d11

The synthesis would begin with a commercially available deuterated benzene or a related precursor. The key steps would involve:

-

Friedel-Crafts Alkylation/Acylation: Introduction of the ethyl and methyl groups onto the deuterated aromatic ring.

-

Nitration: Introduction of a nitro group.

-

Reduction: Reduction of the nitro group to an amine, yielding the deuterated 2-ethyl-6-methylaniline.

Various methods for the deuteration of anilines have been reported, which could also be employed to achieve the desired deuterated precursor.[7][8][9][10][11]

Part 2: Synthesis of this compound

-

N-Acylation: The deuterated 2-ethyl-6-methylaniline is reacted with chloroacetyl chloride to form the corresponding N-(2-ethyl-6-methylphenyl-d11)-2-chloroacetamide.[12][13][14][15][16] This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

-

N-Alkoxymethylation: The resulting amide is then reacted with a reagent such as chloromethyl ethyl ether (or a two-step process involving formaldehyde and ethanol in the presence of an acid catalyst) to introduce the ethoxymethyl group onto the nitrogen atom, yielding the final product, this compound.[17][18][19][20]

Caption: Plausible synthetic workflow for this compound.

The Role of Deuterated Internal Standards in Analytical Methods

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the quantification of an analyte.[4] The ideal internal standard has physicochemical properties very similar to the analyte of interest.[3][5][6] Stable isotope-labeled compounds, such as this compound, are considered the "gold standard" for internal standards for several key reasons:[1][2][21]

-

Co-elution: They co-elute with the analyte during chromatographic separation, ensuring that they experience the same matrix effects.

-

Similar Ionization Efficiency: They have nearly identical ionization efficiencies in the mass spectrometer source.

-

Correction for Sample Loss: They accurately account for any loss of the analyte during sample preparation and analysis.

The use of a deuterated internal standard significantly improves the accuracy, precision, and robustness of quantitative analytical methods.[22]

Experimental Protocol: Quantification of Acetochlor in Water Samples by LC-MS/MS

This protocol describes a self-validating system for the quantification of Acetochlor in water samples using this compound as an internal standard. This method is adapted from established procedures for herbicide analysis in water.[9][23][24][25]

Materials and Reagents

-

Acetochlor analytical standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Acetochlor and this compound into separate 10 mL volumetric flasks and dissolve in methanol.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare intermediate standards.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate Acetochlor solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the expected concentration range of the samples. Spike each calibration standard with a constant concentration of the this compound internal standard (e.g., 50 ng/mL).

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect water samples in clean glass bottles.

-

Fortification: To a 100 mL water sample, add a known amount of the this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Injection Volume: 10 µL.

-

MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two transitions for both Acetochlor and this compound for quantification and confirmation.

Data Analysis and Quantification

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Acetochlor to the peak area of this compound against the concentration of Acetochlor in the calibration standards.

-

Quantification: Determine the concentration of Acetochlor in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Caption: Workflow for the quantitative analysis of Acetochlor in water.

Safety and Handling

Acetochlor is classified as a suspected carcinogen and is harmful if swallowed or inhaled.[12] It can cause skin and eye irritation and may cause an allergic skin reaction.[12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling Acetochlor and its deuterated analog. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a critical tool for the accurate and precise quantification of the herbicide Acetochlor in various matrices. Its synthesis, while complex, follows established principles of organic chemistry. The use of this compound as an internal standard in analytical methods, such as the LC-MS/MS protocol detailed in this guide, exemplifies a robust and self-validating system essential for reliable environmental monitoring and scientific research. The principles and methodologies discussed herein provide a solid foundation for researchers and scientists working with this and other stable isotope-labeled compounds.

References

-

A Simple, Cost-Effective Method for the Regioselective Deuteration of Anilines. Organic Letters. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

A simple, cost-effective method for the regioselective deuteration of anilines. PubMed. [Link]

-

Selected approaches for the deuteration of aniline substrates (for respective references see text). ResearchGate. [Link]

-

Efficient Route to Deuterated Aromatics by the Deamination of Anilines. PubMed. [Link]

-

Chloroacetyl chloride. Wikipedia. [Link]

-

Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Environmental Chemistry Method for Acetochlor (Multi-analyte). EPA. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]

- Preparation of chloroacetyl chloride.

-

Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. [Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]

-

Method Codes (meth, parm_meth, cit_meth). USGS Water Data for the Nation Help. [Link]

-

Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

-

A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. MDPI. [Link]

-

METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. [Link]

- Process for the n-alkylation of acyl anilides halogen substituted in the nucleus.

-

Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. Austin Publishing Group. [Link]

-

Environmental Chemistry Method for Acetochlor (Multi-analyte). EPA. [Link]

-

A facile amidation of chloroacetyl chloride using DBU. [Link]

-

N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

-

Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]

-

One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel. RSC Publishing. [Link]

-

Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catal. Semantic Scholar. [Link]

-

EPA Method 522. CAS Analytical Genprice Lab. [Link]

-

(PDF) A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]

-

Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. RSC Publishing. [Link]

- Selective N-alkylation of aniline in the presence of zeolite catalysts.

-

Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst. PubMed Central. [Link]

-

Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. NIH. [Link]

-

A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]

-

analytical method for the determination of acetochlor in soil treated with mon-8460. EPA. [Link]

-

Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

-

EPA Method 522: Determination of Selected Organic Contaminants by Agilent Model 240 GC/MS/MS. Agilent. [Link]

-

Acetamide Herbicides and Their Degradation Products in Ground Water and Surface Water of the United States, 1992-2003. [Link]

-

EPA-NERL: 522: 1,4-Dioxane in water by SPE and GC/MS with SIM. National Environmental Methods Index. [Link]

-

Synthesis of Ethers. Organic Chemistry. [Link]

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. rroij.com [rroij.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Route to Deuterated Aromatics by the Deamination of Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. One-pot tandem synthesis of 5-ethoxymethylfurfural as a potential biofuel - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Efficient synthesis of 5-ethoxymethylfurfural from biomass-derived 5-hydroxymethylfurfural over sulfonated organic polymer catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 22. texilajournal.com [texilajournal.com]

- 23. Synthesis process of chloroacetyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 24. pubs.usgs.gov [pubs.usgs.gov]

- 25. epa.gov [epa.gov]

Introduction: The Role of Isotopic Labeling in Agrochemical Analysis

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Acetochlor-d11

Acetochlor, 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, is a selective, pre-emergence herbicide widely used in the cultivation of corn, soybeans, and other crops to control annual grasses and broadleaf weeds.[1][2] Its mechanism of action involves the inhibition of protein synthesis in the early stages of weed development.[1] Given its widespread application, robust and precise analytical methods are imperative for monitoring its environmental fate, understanding its metabolic pathways, and ensuring regulatory compliance.

Isotopically labeled compounds, particularly those enriched with stable isotopes like deuterium (²H or D), are indispensable tools in modern analytical science.[3][4] The substitution of hydrogen with deuterium creates a molecule that is chemically identical to its parent but physically distinguishable by its increased mass. This property makes deuterated compounds, such as this compound, the gold standard for use as internal standards in quantitative mass spectrometry-based analyses.[5][6] By adding a known quantity of this compound to a sample, analysts can correct for variations in sample extraction, processing, and instrument response, thereby achieving superior accuracy and precision in the quantification of native Acetochlor.[5]

This guide provides a detailed technical overview of the synthetic pathway to Acetochlor and the strategic incorporation of deuterium atoms to produce the this compound isotopologue for research and analytical applications.

Part 1: Chemical Synthesis of the Acetochlor Backbone

The industrial synthesis of Acetochlor is a well-established process, with the "methylene method" being a common and environmentally improved route compared to older methods.[7][8] This process can be broadly understood as a two-stage synthesis starting from 2-ethyl-6-methylaniline.

Stage 1: Formation of the N-Methylene Aniline Intermediate

The first critical step involves the reaction of 2-ethyl-6-methylaniline (MEA) with an aldehyde source, typically paraformaldehyde, to form the N-methylene aniline intermediate.

-

Rationale: This reaction creates a reactive imine intermediate, 2-ethyl-6-methyl-N-methylene aniline. The formation of this intermediate is crucial for the subsequent introduction of the chloroacetyl group in the correct position. The reaction is a condensation, driven by the removal of water.

Experimental Protocol: Synthesis of 2-ethyl-6-methyl-N-methylene aniline

-

Reaction Setup: A reaction vessel is charged with 2-ethyl-6-methylaniline (MEA) and paraformaldehyde, typically in a molar ratio of approximately 1:1.5.[9]

-

Solvent and Catalyst: The reaction can be performed in a non-aromatic solvent mixture, such as cyclohexane and petroleum ether.[10] A catalyst, such as triethylamine or sodium carbonate, is added to facilitate the reaction.[9][10]

-

Dehydration: The mixture is heated to a temperature range of 60-90°C.[7][10] Water is continuously removed from the reaction, often under vacuum, to drive the equilibrium towards the formation of the imine product.[7][9]

-

Work-up: Upon completion of the dehydration, the solvent is removed by distillation to yield the crude 2-ethyl-6-methyl-N-methylene aniline intermediate, which is often used directly in the next step without extensive purification.[10]

Stage 2: Acylation and Ethoxymethylation

The second stage involves the reaction of the N-methylene intermediate with chloroacetyl chloride, followed by the introduction of the ethoxymethyl group.

-

Rationale: Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with the aniline derivative to form the N-chloroacetyl compound. The subsequent reaction with ethanol introduces the ethoxymethyl (-CH₂OCH₂CH₃) side chain, which is characteristic of Acetochlor's structure and essential for its herbicidal activity.

Experimental Protocol: Synthesis of Acetochlor

-

Acylation: The crude N-methylene intermediate is reacted with chloroacetyl chloride.[10] This reaction is typically carried out at a controlled temperature, often below 20°C, to manage its exothermic nature.[10]

-

Ethoxymethylation: Following the acylation, absolute ethanol is added to the reaction mixture. This step results in the formation of the final Acetochlor product.[10]

-

Neutralization and Purification: The reaction mixture is neutralized, often with an ammonia solution, to a pH of 7-9. This causes the precipitation of ammonium chloride, which is removed by filtration.[10]

-

Isolation: The organic solvent is evaporated from the filtrate to yield crude Acetochlor, which can be further purified to achieve the desired content (typically >93-95%).[10]

Caption: General workflow for the synthesis of Acetochlor via the methylene method.

Part 2: Isotopic Labeling Strategy for this compound

The synthesis of this compound requires the strategic introduction of eleven deuterium atoms into the molecule. The most logical and synthetically feasible approach is to prepare a deuterated version of the starting material, 2-ethyl-6-methylaniline, and then carry it through the established synthesis pathway described in Part 1. The "d11" designation refers to the deuteration of all hydrogen atoms on the aromatic ring and its alkyl substituents.

Target Structure: 2-(ethyl-d5)-6-(methyl-d3)aniline-d3

To create this compound, the starting aniline must be fully deuterated at the following positions:

-

Aromatic Ring: 3 deuterium atoms (phenyl-d3)

-

Ethyl Group: 5 deuterium atoms (ethyl-d5)

-

Methyl Group: 3 deuterium atoms (methyl-d3)

The synthesis of this heavily labeled precursor is a multi-step process in itself and is the core of the isotopic labeling strategy. While specific documented syntheses for this exact molecule are proprietary, a plausible approach can be constructed based on established deuteration methodologies.[11][12]

Conceptual Protocol: Synthesis of Deuterated MEA Precursor

-

Aromatic Ring Deuteration: A suitable aniline precursor could undergo H-D exchange. This can be achieved using a strong acid catalyst in the presence of deuterium oxide (D₂O) under heat, or through metal-catalyzed methods (e.g., Pd/C) that facilitate H-D exchange with D₂O as the deuterium source.[11]

-

Alkyl Group Deuteration: The deuterated alkyl groups are typically introduced using deuterated reagents. For example, a precursor molecule could be alkylated using ethyl-d5 iodide and methyl-d3 iodide. Alternatively, a precursor with carbonyl groups (e.g., an acetyl group) could be reduced using a deuterium source like deuterium gas (D₂) or sodium borodeuteride (NaBD₄).

-

Assembly and Final Conversion: The fully deuterated fragments are assembled and converted into the final 2-(ethyl-d5)-6-(methyl-d3)aniline-d3 molecule.

Once this deuterated starting material is synthesized and purified, it is used in place of standard MEA in the Acetochlor synthesis workflow (Part 1) to produce the final this compound product.

Caption: Structure of this compound with deuterated positions highlighted in blue.

Part 3: Analytical Validation and Data

Every synthesis of an analytical standard must be rigorously validated to confirm its identity, purity, and isotopic enrichment. This compound is no exception. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used.

-

Mass Spectrometry (MS): GC-MS is the primary technique for confirming the mass of the labeled compound.[13][14] The molecular ion (M+) peak for this compound should be 11 mass units higher than that of unlabeled Acetochlor. The analysis also confirms isotopic purity by quantifying the abundance of molecules with fewer than 11 deuterium atoms (e.g., d10, d9).

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the absence of protons at the labeled positions, providing a measure of the degree of deuteration.[3] Conversely, ²H NMR can be used to directly observe the deuterium signals, confirming their specific locations on the molecular scaffold.

Data Summary: Acetochlor vs. This compound

The following table summarizes the key quantitative data used to differentiate the unlabeled standard from its deuterated analogue.

| Property | Acetochlor (Unlabeled) | This compound | Rationale for Analysis |

| Molecular Formula | C₁₄H₂₀ClNO₂ | C₁₄H₉D₁₁ClNO₂ | Confirms elemental composition. |

| Molecular Weight | 269.77 g/mol | 280.83 g/mol | 11 Da mass shift due to deuterium. |

| Nominal Mass | 269 amu | 280 amu | Basis for mass spectrometry identification. |

| Key MS Ion Fragment (m/z) | 223 | 234 | Corresponds to the loss of the ethoxy group, showing the label is retained on the main fragment. |

| ¹H NMR | Signals present for aromatic, ethyl, and methyl protons. | Signals for aromatic, ethyl, and methyl protons are absent or significantly diminished. | Confirms the location and completeness of deuteration. |

Part 4: Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of Acetochlor in complex matrices like soil, water, and biological tissues.[5]

Workflow: Isotope Dilution Mass Spectrometry

-

Spiking: A precise and known amount of this compound is added ("spiked") into the unknown sample at the very beginning of the analytical procedure.

-

Extraction & Cleanup: The sample undergoes extraction and cleanup procedures to isolate the analytes of interest. Crucially, any physical loss of the target analyte (Acetochlor) during these steps will be matched by a proportional loss of the internal standard (this compound).

-

Analysis: The sample extract is analyzed by GC-MS or LC-MS/MS. The instrument measures the signal response ratio of the native Acetochlor to the deuterated this compound.

-

Quantification: This response ratio is compared to a calibration curve, which is generated by analyzing standards containing known concentrations of Acetochlor and a fixed concentration of this compound. Because the method relies on the ratio of the two compounds, it is highly robust against variations in sample volume, matrix suppression effects, and instrument sensitivity.

Caption: Concept of a calibration curve based on the analyte/internal standard ratio.

Conclusion

The synthesis of this compound is a specialized process that hinges on the successful preparation of a heavily deuterated aniline precursor. This labeled analogue is then subjected to the standard Acetochlor synthesis pathway. Rigorous analytical validation via mass spectrometry and NMR is essential to confirm its structure and isotopic purity. As a certified internal standard, this compound provides the foundation for highly accurate and reliable quantification of its parent herbicide, enabling precise monitoring of its environmental impact and ensuring the safety of food and water resources.

References

- Hollender, J., et al. (2019). Compound-Specific Chlorine Isotope Analysis of the Herbicides Atrazine, Acetochlor, and Metolachlor. PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Acetochlor: The Indispensable Role of Chloromethoxyethane.

- World Health Organization (WHO). (2015). ACETOCHLOR 79–185 JMPR 2015.

- Wikipedia. (n.d.). Acetochlor.

- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301.

- ResearchGate. (n.d.). Compound-Specific Chlorine Isotope Analysis of the Herbicides Atrazine, Acetochlor, and Metolachlor | Request PDF.

- Chiron.no. (n.d.). Acetochlor.

- Wikipedia. (n.d.). Isotopic labeling.

- Google Patents. (n.d.). CN102617385A - Methylene method for producing acetochlor.

- Google Patents. (n.d.). CN102617385B - Methylene method for producing acetochlor.

- MDPI. (n.d.). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry.

- Google Patents. (n.d.). CN101270062B - The production process of acetochlor by methylene method.

- Wang, Q., et al. (n.d.). Residue analysis method of acetochlor, atrazine and their metabolites in corn.

- Beilstein Journal of Organic Chemistry. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

- National Institutes of Health (NIH). (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC.

- Google Patents. (n.d.). CN102649770A - Production method of high-content acetochlor by methylene method.

- PubMed. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.

- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.

Sources

- 1. apps.who.int [apps.who.int]

- 2. Acetochlor - Wikipedia [en.wikipedia.org]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. chiron.no [chiron.no]

- 7. CN102617385A - Methylene method for producing acetochlor - Google Patents [patents.google.com]

- 8. CN102617385B - Methylene method for producing acetochlor - Google Patents [patents.google.com]

- 9. CN102649770A - Production method of high-content acetochlor by methylene method - Google Patents [patents.google.com]

- 10. CN101270062B - The production process of acetochlor by methylene method - Google Patents [patents.google.com]

- 11. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN118955232A - A method for synthesizing deuterated aromatic compounds - Google Patents [patents.google.com]

- 13. Compound-Specific Chlorine Isotope Analysis of the Herbicides Atrazine, Acetochlor, and Metolachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Need for Precision in Analytical Chemistry

An In-Depth Technical Guide to Acetochlor-d11: Application in Quantitative Analysis

In the realm of environmental monitoring and toxicological research, the accurate quantification of herbicides like Acetochlor is of paramount importance. Acetochlor is a widely used pre-emergence herbicide from the chloroacetanilide class, employed to control annual grasses and certain broadleaf weeds, particularly in corn and soybean cultivation.[1][2] However, its prevalence has led to concerns about its environmental fate and potential health risks, as it is frequently detected in natural waters and is classified as a probable human carcinogen.[1][3]

To achieve reliable and reproducible quantification of Acetochlor in complex matrices such as water, soil, or biological tissues, analytical scientists rely on a robust methodology. A cornerstone of this methodology is the use of an internal standard. This guide provides a detailed overview of this compound, the deuterium-labeled analogue of Acetochlor, and its critical role as an internal standard in modern analytical workflows.

Core Physicochemical Properties of this compound

This compound is a synthetic molecule where eleven hydrogen atoms in the parent Acetochlor structure have been replaced with deuterium atoms. This isotopic substitution is key to its function, as it increases the mass of the molecule without significantly altering its chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 1189897-44-6 | [4][5][6] |

| Molecular Weight | 280.83 g/mol | [4][6][7] |

| Molecular Formula | C₁₄H₉D₁₁ClNO₂ | [4][5] |

| IUPAC Name | 2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide | [7][8] |

| Common Synonyms | 2-Chloro-N-(ethoxy-methyl)-N-(2-ethyl-6-methylphenyl-d11)acetamide; 2′-Ethyl-6′-methyl-N-(ethoxymethyl)-2-chloroacetanilide-d11 | [4][5] |

| Isotopic Enrichment | ≥98 atom % D | [8][9] |

| Unlabeled CAS | 34256-82-1 | [8] |

The Scientific Rationale: Why Use a Stable Isotope-Labeled Internal Standard?

In quantitative analysis, particularly with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), variability can be introduced at multiple stages, from sample extraction to instrument injection. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample. The IS acts as a reference point to correct for these variations.

The ideal IS co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer to the target analyte. This is where this compound excels. Because its chemical structure is nearly identical to Acetochlor, it behaves in the same way during:

-

Sample Extraction and Cleanup: Any loss of the target analyte during solid-phase extraction or liquid-liquid extraction will be mirrored by a proportional loss of this compound.

-

Chromatographic Separation: It will travel through the LC column at virtually the same rate as the native Acetochlor.

-

Mass Spectrometric Ionization: It will ionize with the same efficiency in the MS source.

The key difference is its higher mass, which allows the mass spectrometer to detect and quantify it independently from the unlabeled Acetochlor. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for variations, ensuring a highly accurate and precise final concentration measurement. This self-validating system is the foundation of trustworthy quantitative bioanalysis.[5]

Experimental Protocol: Quantifying Acetochlor in Water Samples via SPE and LC-MS/MS

This section details a standard protocol for the determination of Acetochlor in surface water, utilizing this compound as an internal standard.

1. Preparation of Standards and Reagents

-

Stock Solutions: Prepare 1 mg/mL stock solutions of native Acetochlor and this compound in methanol.

-

Working Standard Solutions: Create a series of calibration standards by serially diluting the Acetochlor stock solution. Spike each calibration level with the this compound working solution to a final concentration of 10 ng/mL.

-

Internal Standard Spiking Solution: Prepare a dilute working solution of this compound (e.g., 1 µg/mL) for spiking water samples.

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect 100 mL of water in a clean glass container.

-

Spiking: Add a precise volume of the this compound internal standard spiking solution to the 100 mL water sample. For example, add 10 µL of a 1 µg/mL solution to achieve a concentration of 10 ng/mL.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transitions (MRM): Monitor specific precursor-to-product ion transitions for both compounds. For example:

-

Acetochlor: m/z 270.1 → 148.1

-

This compound: m/z 281.1 → 159.1

-

4. Data Analysis

-

Integrate the peak areas for both the Acetochlor and this compound MRM transitions.

-

Calculate the Response Ratio (Analyte Peak Area / IS Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the Response Ratio against the known concentration of each standard.

-

Calculate the Response Ratio for the unknown samples and determine their concentration using the linear regression equation from the calibration curve.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for the quantification of Acetochlor using this compound.

Caption: Workflow for Acetochlor quantification using an internal standard.

References

-

This compound | C14H20ClNO2 | CID 46779910 . PubChem. [Link]

-

This compound | CAS 1189897-44-6 . Veeprho. [Link]

-

This compound (2-ethyl-6-methylphenyl-d11) . CDN Isotopes. [Link]

-

Acetochlor . Wikipedia. [Link]

-

Acetochlor | Weed Control Produc . Generic-pesticides.com. [Link]

-

Acetochlor Impurities and Related Compound . Veeprho. [Link]

-

Acetochlor (Ref: CP 55097) . AERU, University of Hertfordshire. [Link]

Sources

- 1. Acetochlor - Wikipedia [en.wikipedia.org]

- 2. Acetochlor | Weed Control Produc [weedcontrolproduct.com]

- 3. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 4. scbt.com [scbt.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound (2-ethyl-6-methylphenyl-d11) [lgcstandards.com]

- 7. This compound | C14H20ClNO2 | CID 46779910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (2-ethyl-6-methylphenyl-d11) [lgcstandards.com]

- 9. cdnisotopes.com [cdnisotopes.com]

Introduction: The Role of Acetochlor-d11 in Modern Analytical Chemistry

An In-Depth Technical Guide to the Purity and Stability of the Acetochlor-d11 Standard

Acetochlor, a chloroacetanilide herbicide, is widely used in agriculture to control grasses and broadleaf weeds.[1][2] Its prevalence necessitates rigorous monitoring in environmental, food safety, and biological matrices.[3] For researchers and analytical scientists, achieving accurate and reproducible quantification of Acetochlor relies on the use of a stable and pure internal standard. This is the critical role fulfilled by this compound.

This compound is a deuterated analogue of Acetochlor, where eleven hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium.[4] This isotopic labeling makes it an ideal internal standard for chromatographic methods coupled with mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] The fundamental principle is that a deuterated standard co-elutes with the unlabeled analyte and exhibits nearly identical chemical behavior during sample extraction and ionization.[6][7] However, its increased mass allows the mass spectrometer to distinguish it from the target analyte, enabling precise correction for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression.[8] The integrity of any quantitative analysis is therefore directly dependent on the purity and stability of the this compound standard used.

This guide provides a comprehensive technical overview of the critical parameters of this compound—its purity and stability—offering field-proven insights for its effective use in a laboratory setting.

Part 1: A Rigorous Framework for Purity Assessment

The utility of this compound as an internal standard is contingent on its purity. Impurities can introduce interferences, compromise calibration curves, and lead to inaccurate quantification. Purity assessment is a two-fold process that evaluates both the chemical and isotopic integrity of the standard.

Chemical Purity: Quantifying the Target Molecule

Chemical purity refers to the weight percentage of the this compound molecule relative to any other chemical entities, such as unreacted starting materials, by-products from synthesis, or degradants.

Causality Behind Experimental Choices: Chromatographic techniques are the gold standard for determining chemical purity because they physically separate the main compound from impurities. This separation allows for individual quantification, providing a clear and accurate purity value. GC is suitable for volatile and thermally stable compounds like Acetochlor, while LC is versatile for a broader range of polarities and thermal stabilities.[9][10]

Data Presentation: Typical Chemical Purity Specifications

| Parameter | Specification | Analytical Method | Source |

| Chemical Purity | >95% | Gas Chromatography (GC) | [4] |

| ≥95% | Not Specified | [11][12] |

Experimental Protocol: Determination of Chemical Purity by GC-MS

This protocol outlines a general procedure for verifying the chemical purity of an this compound standard.

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the this compound standard.

-

Dissolve in a suitable high-purity solvent (e.g., acetone, ethyl acetate) to create a stock solution of 1000 µg/mL.[9]

-

Perform serial dilutions to prepare a working standard of approximately 10 µg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[9]

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Initial temperature of 50 °C for 1 min, ramp at 10 °C/min to 200 °C, then ramp at 3 °C/min to 230 °C and hold for 4 min.[13]

-

MS Detector: Operate in full scan mode (e.g., m/z 50-400) to identify all eluted compounds.[14]

-

-

Data Analysis:

-

Integrate the peak area for this compound and all other detected impurity peaks.

-

Calculate the chemical purity using the area percent method:

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

-

Isotopic Purity: Verifying the Deuterium Label

Isotopic purity, or isotopic enrichment, is the percentage of deuterium atoms that have successfully replaced hydrogen atoms at the specified positions within the molecule.[15] High isotopic enrichment (typically ≥98%) is crucial to ensure that the mass signal of the internal standard is clearly separated from the natural isotope distribution of the unlabeled analyte, preventing analytical cross-talk and ensuring data accuracy.[6][16]

Causality Behind Experimental Choices: High-Resolution Mass Spectrometry (HR-MS) is employed for its ability to resolve the mass-to-charge ratios of different isotopologues (molecules that differ only in their isotopic composition), allowing for a precise calculation of isotopic enrichment.[17] Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary, self-validating technique by confirming the exact locations of the deuterium labels, ensuring that they are on stable, non-exchangeable positions.[10][17]

Experimental Protocol: Isotopic Enrichment Analysis by LC-HR-MS

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent system like methanol/water.

-

LC-HR-MS Analysis:

-

Infuse the sample directly or perform a chromatographic separation.

-

Operate the mass spectrometer in full scan mode with high resolution (>10,000 FWHM).

-

Acquire the mass spectrum centered around the molecular ion of this compound (C₁₄H₉D₁₁ClNO₂; expected m/z ~280.18).[4]

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Acetochlor (M+0) and the fully labeled this compound (M+11) species.

-

Calculate the isotopic enrichment by comparing the intensity of the desired labeled ion to the sum of intensities of all relevant isotopologues.

-

Mandatory Visualization: Purity Assessment Workflow

Caption: Workflow for the comprehensive purity assessment of this compound.

Part 2: Ensuring the Long-Term Stability of the Standard

The stability of this compound is its ability to resist chemical degradation and isotopic exchange over time. A standard that degrades will lead to an underestimation of the analyte concentration, while isotopic exchange compromises its mass integrity.

Factors Influencing Stability

Chemical Degradation Pathways: this compound is expected to follow the same degradation pathways as unlabeled Acetochlor. These pathways are primarily hydrolytic and oxidative, involving processes such as dechlorination, hydroxylation, and deethoxymethylation.[18][19] In environmental and biological systems, this leads to the formation of metabolites like ethanesulfonic acid (ESA) and oxanilic acid (OXA) derivatives.[1][20] The formation of these degradants in a stock or working solution would effectively lower the concentration of the active standard.

Isotopic Exchange (H-D Exchange): This phenomenon occurs when deuterium atoms on a molecule exchange with protons (hydrogen atoms) from the surrounding environment, most commonly the solvent.[16] The stability of the deuterium label is highly dependent on its position. For this compound, the deuterium atoms are located on the ethyl and methyl groups attached to the aromatic ring, which are C-D bonds.[4] These are chemically robust and not prone to exchange under typical analytical conditions, unlike deuterium on heteroatoms (e.g., -OH, -NH).[8][16]

Storage and Handling Conditions:

-

Temperature: To minimize degradation, standards should be stored in a cool, well-ventilated area, often under refrigeration or frozen.[21][22] The manufacturer's Certificate of Analysis provides the recommended storage temperature.[4]

-

Light: Exposure to UV light can accelerate degradation. Therefore, storing standards in amber vials or in the dark is a critical best practice.[23]

-

pH: Extreme pH conditions, especially basic, can catalyze hydrolytic degradation.[1] Solutions should be prepared in high-purity neutral solvents.

Mandatory Visualization: Factors Affecting this compound Stability

Caption: Key environmental factors that can compromise this compound stability.

Conducting Stability Studies

Verifying the stability of standard solutions is a cornerstone of method validation.

Experimental Protocol: Short-Term (Bench-Top) Stability Assessment

-

Objective: To assess the stability of the standard under typical laboratory working conditions.

-

Procedure:

-

Prepare a set of working standard solutions from a fresh stock.

-

Analyze one set immediately (T=0) to establish a baseline.

-

Leave another set on the laboratory bench at ambient temperature and light for a defined period (e.g., 8, 12, 24 hours).

-

Analyze the exposed samples and compare their peak areas to the T=0 samples.

-

-

Acceptance Criteria: The mean response of the test samples should be within ±15% of the baseline samples.

Experimental Protocol: Long-Term Stability Assessment

-

Objective: To determine the appropriate storage duration and conditions for stock solutions.

-

Procedure:

-

Prepare a bulk stock solution of this compound.

-

Divide it into multiple aliquots in separate, tightly sealed amber vials.

-

Analyze a fresh aliquot immediately (T=0).

-

Store the remaining aliquots at the intended storage condition (e.g., -20°C).

-

At specified time points (e.g., 1, 3, 6, 12 months), retrieve an aliquot, bring it to room temperature, and analyze it.

-

-

Acceptance Criteria: The concentration of the stored sample should be within ±15% of the initial (T=0) concentration. Results from long-term stability studies in soybean matrices have shown that Acetochlor residues can be stable for at least 8 years under frozen storage.[24]

Part 3: Best Practices for Handling and Use

Adherence to meticulous handling procedures is essential to preserve the integrity of the this compound standard from the moment it is received until its final use in an assay.

-

Review the Certificate of Analysis (CoA): Upon receipt, immediately review the CoA provided by the manufacturer.[4] This document contains vital information, including the certified purity, isotopic enrichment, recommended storage conditions, and expiration date.

-

Proper Storage: Store the standard as recommended on the CoA, typically in a cool, dark, and dry location away from reactive chemicals.[22][25][26]

-

Solution Preparation:

-

Use high-purity, analytical grade solvents to prepare stock and working solutions.

-

Employ calibrated analytical balances and volumetric glassware to ensure concentration accuracy.

-

Prepare stock solutions at a high concentration (e.g., 1 mg/mL) in a stable solvent. Aliquot into smaller volumes for daily use to avoid repeated freeze-thaw cycles and minimize the risk of contamination of the primary stock.

-

-

Avoid Contamination: Use clean, dedicated labware for handling the standard. Never return unused solution to the stock container.

Conclusion

References

-

PubMed. (n.d.). Degradation of acetochlor by four microbial communities. Retrieved from [Link]

-

He, Z., et al. (n.d.). Degradation Pathways of Acetochlor by γ-Radiolysis. Journal of the Chinese Chemical Society. Retrieved from [Link]

-

FAO. (2005). Acetochlor - JMPR 2005. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed acetochlor metabolic degradation pathways. Retrieved from [Link]

-

ACS Publications. (2024). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (2021). Determination of acetochlor and its metabolites in urine using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Identification of human urinary metabolites of acetochlor in exposed herbicide applicators by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

CDC Stacks. (2006). Identification of a major human metabolite of acetochlor in exposed herbicide applicators by high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Chinese Journal of Pesticide Science. (n.d.). Residue analysis method of acetochlor, atrazine and their metabolites in corn. Retrieved from [Link]

-

MDPI. (n.d.). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Arysta Lifescience South Africa. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

RSC Publishing. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link]

-

YouTube. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. Retrieved from [Link]

-

MHLW. (n.d.). Analytical Method for Acetochlor (Agricultural Products). Retrieved from [Link]

-

EPA. (n.d.). Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301. Retrieved from [Link]

-

YouTube. (2025). Building the Future of Deuterated APIs: CIL's Unmatched Global Supply, Now in India. Retrieved from [Link]

-

CRM LABSTANDARD. (n.d.). This compound solution. Retrieved from [Link]

-

NIH. (2023). Air, Dermal, and Urinary Metabolite Levels of Backpack and Tractor Sprayers Using the Herbicide Acetochlor in Thailand. PMC. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Acetochlor (Ref: CP 55097). AERU. Retrieved from [Link]

-

ResearchGate. (2023). Mass spectra of acetochlor (A), dibutyl phthalate (B), fluorochloridone (C), and pendimethalin (D). Retrieved from [Link]

-

FAO. (2019). acetochlor (280) - Pesticide residues in food 2019. Retrieved from [Link]

-

SpringerLink. (2014). Monitoring of acetochlor residues in soil and maize grain supported by the laboratory study. Retrieved from [Link]

-

Villa Crop Protection. (n.d.). acetochlor 900 ec safety data sheet. Retrieved from [Link]

-

ResearchGate. (2022). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. fao.org [fao.org]

- 2. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 3. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 4. This compound | CAS 1189897-44-6 | LGC Standards [lgcstandards.com]

- 5. epa.gov [epa.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. aptochem.com [aptochem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. caa.go.jp [caa.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. Air, Dermal, and Urinary Metabolite Levels of Backpack and Tractor Sprayers Using the Herbicide Acetochlor in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. isotope.com [isotope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. Degradation of acetochlor by four microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 21. agilent.com [agilent.com]

- 22. villacrop.co.za [villacrop.co.za]

- 23. Considerations for Packaged Chemical Storage | Crop Science US [cropscience.bayer.us]

- 24. fao.org [fao.org]

- 25. mz.uplcorp.com [mz.uplcorp.com]

- 26. chemicalbook.com [chemicalbook.com]

solubility of Acetochlor-d11 in different organic solvents

An In-depth Technical Guide to the Solubility of Acetochlor-d11 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a deuterated isotopologue of the herbicide Acetochlor, commonly used as an internal standard in analytical chemistry. Recognizing the critical role of solubility in the preparation of accurate analytical standards, this document synthesizes theoretical principles, available solubility data, and a detailed experimental protocol for solubility determination. While quantitative data for this compound is limited, this guide leverages extensive data from its non-deuterated counterpart, Acetochlor, as a close proxy, given that isotopic labeling has a negligible effect on solubility. A detailed, field-proven protocol for the shake-flask method is provided to empower researchers to empirically determine solubility in any organic solvent of interest. This guide is intended for researchers, analytical scientists, and formulation development professionals who require a thorough understanding of this compound's behavior in organic media.

Introduction to this compound

This compound is a stable isotope-labeled version of Acetochlor, an herbicide from the chloroacetanilide class.[1][2] Its primary application in a laboratory setting is as an internal standard for the quantification of Acetochlor in environmental, agricultural, and food samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3] The incorporation of eleven deuterium atoms results in a distinct mass shift, allowing it to be differentiated from the native analyte while exhibiting nearly identical chemical and physical behavior during sample extraction, cleanup, and chromatographic analysis.

Accurate preparation of stock and working standards is fundamental to any quantitative analysis. Therefore, a comprehensive understanding of this compound's solubility in various organic solvents is essential for ensuring complete dissolution, stability, and concentration accuracy of the resulting standards.

Physicochemical Properties:

| Property | Value | Source |

| Chemical Name | 2-chloro-N-(ethoxymethyl)-N-[3,4,5-trideuterio-2-(1,1,2,2,2-pentadeuterioethyl)-6-(trideuteriomethyl)phenyl]acetamide | [4][5] |

| CAS Number | 1189897-44-6 | [4][5] |

| Molecular Formula | C₁₄H₉D₁₁ClNO₂ | [5] |

| Molecular Weight | ~280.83 g/mol | [4] |

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This axiom suggests that substances with similar intermolecular forces and polarity will be mutually soluble. Acetochlor is a relatively non-polar molecule, characterized by an octanol-water partition coefficient (log Kₒw) between 3.05 and 4.14.[6] This lipophilic nature dictates its solubility behavior.

-

Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents (e.g., water, methanol) have large dipole moments, while non-polar solvents (e.g., hexane, toluene) have small or no dipole moments. This compound, being non-polar, is expected to exhibit higher solubility in non-polar organic solvents.

-

Intermolecular Forces: The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The primary intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions. Solvents that can effectively engage in these interactions will be more successful at dissolving the compound.

-

Isotopic Substitution Effect: The substitution of hydrogen with deuterium atoms has a minimal impact on the electronic structure and intermolecular forces of a molecule. Consequently, the solubility of this compound is expected to be virtually identical to that of its non-deuterated analog, Acetochlor.

Solubility Data of this compound and Acetochlor

Direct, quantitative solubility data for this compound in a range of organic solvents is not widely published. However, its use in commercial standards and analytical methods confirms its solubility in select solvents.[3][7] The solubility of the parent compound, Acetochlor, is well-documented and serves as an excellent and reliable proxy.

The following table summarizes the available qualitative and quantitative solubility data.

| Solvent | Polarity Index | This compound Solubility | Acetochlor Solubility | Source |

| Acetone | 5.1 | Soluble (at least 100 µg/mL) | 5,000,000 mg/L (Essentially miscible) | [3][8] |

| Ethanol | 4.3 | Soluble (used for stock solutions) | Soluble | [1][7] |

| Ethyl Acetate | 4.4 | Not specified | Soluble | [1] |

| Dichloromethane | 3.1 | Not specified | Soluble | [6] |

| Toluene | 2.4 | Not specified | Soluble | [1] |

| n-Hexane | 0.1 | Not specified | Soluble (used in extraction mixtures) | [6] |

| Acetonitrile | 5.8 | Not specified | Soluble | [9] |

| Chloroform | 4.1 | Not specified | Soluble | [1] |

| Diethyl Ether | 2.8 | Not specified | Soluble | [1] |

| Water | 10.2 | Not specified | 223 - 282 mg/L at 20-25 °C | [1][8] |

Experimental Determination of Solubility: The Shake-Flask Method

For solvents where quantitative data is unavailable, or for validation under specific laboratory conditions (e.g., temperature), the shake-flask method is the gold standard for determining equilibrium solubility.[10][11] This protocol is a trustworthy, self-validating system for generating reliable solubility data.

Causality Behind Experimental Choices

The objective of this method is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.

-

Using Excess Solute: Adding an amount of solute visibly in excess of what will dissolve is crucial. This ensures that the solvent becomes fully saturated, a prerequisite for measuring equilibrium solubility.[11]

-

Equilibration Time: Dissolution is not instantaneous. A prolonged agitation period (e.g., 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[10][11] Shorter times may only yield a kinetic solubility value, which can be lower than the true equilibrium solubility.[12]

-

Temperature Control: Solubility is highly dependent on temperature.[11] Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker) is essential for reproducibility and accuracy.

-

Separation of Solid: Undissolved particles must be completely removed before analysis to prevent overestimation of solubility. Centrifugation followed by filtration through a fine-pore (e.g., 0.22 µm) filter is a robust method to obtain a clear, saturated solution.[13]

-

Quantification: A validated, sensitive analytical method such as LC-MS/MS is required to accurately measure the concentration of the dissolved analyte in the filtrate. This involves creating a calibration curve with standards of known concentration.[14]

Step-by-Step Protocol

-

Preparation: To each of three separate 2 mL glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The exact mass should be recorded.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).[11][12] Allow the vials to agitate for at least 24 hours to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. This step removes any remaining fine particulates.

-

Dilution: Based on the expected solubility, perform an accurate serial dilution of the filtrate into a suitable concentration range for the analytical instrument. Use the same solvent for dilution.

-

Quantification: Analyze the diluted filtrate using a calibrated analytical method (e.g., LC-MS) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor. The results from the three replicate vials should be averaged. If the results from the last two time points in a time-course study agree, the test is considered satisfactory.[13]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, a strong understanding of its solubility can be derived from the extensive data available for its parent compound, Acetochlor. As a relatively non-polar molecule, this compound is readily soluble in a wide array of common organic solvents such as acetone, ethanol, and ethyl acetate, and exhibits low solubility in water. For applications requiring precise solubility values in specific solvents or conditions, the detailed shake-flask method provided in this guide offers a robust and reliable framework for empirical determination. Adherence to this protocol will ensure the generation of accurate and reproducible data, facilitating the confident preparation of analytical standards for sensitive and accurate quantitative studies.

References

-

Title: Acetochlor | C14H20ClNO2 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

-

Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: U.S. EPA Product Properties Test Guidelines - Regulations.gov URL: [Link]

-

Title: this compound | C14H20ClNO2 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

-

Title: Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline Source: SciELO URL: [Link]

-

Title: Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry Source: MDPI URL: [Link]

-

Title: Reagecon Pesticide Single Compound Standard this compound 100 µg/mL in Acetone Source: Reagecon URL: [Link]

-

Title: Acetochlor (Ref: CP 55097) Source: AERU - University of Hertfordshire URL: [Link]

-

Title: Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301 Source: EPA URL: [Link]

-

Title: this compound solution Source: CRM LABSTANDARD URL: [Link]

-

Title: analytical method for the determination of acetochlor in soil treated with mon-8460 Source: EPA URL: [Link]

-

Title: Flow injection spectrophotometric determination of acetochlor in food samples Source: SpringerLink URL: [Link]

-

Title: Acetochlor Source: Chiron.no URL: [Link]

Sources

- 1. Acetochlor | C14H20ClNO2 | CID 1988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chiron.no [chiron.no]

- 3. reagecon.com [reagecon.com]

- 4. This compound | C14H20ClNO2 | CID 46779910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 1189897-44-6 | LGC Standards [lgcstandards.com]

- 6. mdpi.com [mdpi.com]

- 7. epa.gov [epa.gov]

- 8. Acetochlor (Ref: CP 55097) [sitem.herts.ac.uk]

- 9. epa.gov [epa.gov]

- 10. enamine.net [enamine.net]

- 11. scielo.br [scielo.br]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

The Isotopic Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of Acetochlor-d11

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Acetochlor-d11 in Modern Analytical Chemistry

Acetochlor, a pre-emergence herbicide from the chloroacetanilide class, is widely used for weed control in crops like corn and soybeans.[1][2][3] Its prevalence necessitates sensitive and accurate monitoring in environmental and food samples. In quantitative mass spectrometry, the gold standard for achieving such accuracy is the use of stable isotope-labeled internal standards (SIL-IS).[4][5] this compound, a deuterated analog of the parent compound, serves this critical role. By co-eluting with the native analyte but possessing a distinct mass, it corrects for variations in sample preparation and instrument response, ensuring robust and reliable quantification.[6][5]

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. By first understanding the fragmentation of unlabeled Acetochlor, we can precisely interpret the mass shifts observed in its deuterated counterpart, offering a clear roadmap for method development, spectral interpretation, and structural elucidation.[7]

Instrumentation and Methodology: The Rationale for GC-EI-MS

Gas chromatography coupled with mass spectrometry (GC-MS) operating under electron ionization (EI) is the premier technique for analyzing semi-volatile compounds like Acetochlor.[6][8]

-

Expertise in Action: The choice of GC is dictated by Acetochlor's volatility and thermal stability. EI is selected as the ionization source for its ability to produce highly detailed and reproducible fragmentation patterns.[7] This "hard" ionization technique imparts significant energy (typically 70 eV) to the analyte molecule, inducing characteristic bond cleavages. The resulting mass spectrum serves as a unique chemical fingerprint, allowing for confident identification through library matching (e.g., NIST) and structural confirmation.[9]

Exemplary GC-MS Protocol

A self-validating protocol for the analysis of Acetochlor would include the following steps:

-

Sample Preparation: A representative sample (e.g., 200 mL of water) is fortified with a known concentration of this compound internal standard solution (e.g., 1.0 mL of 0.10 µg/mL).[6]

-

Solid Phase Extraction (SPE): The sample is passed through a C18 SPE cartridge to concentrate the analytes and remove interfering matrix components.

-

Elution and Concentration: The analytes are eluted from the cartridge with an appropriate solvent (e.g., ethyl acetate), and the eluate is concentrated to a final volume (e.g., 1 mL).

-

GC-MS Analysis:

-

Injection: 1 µL of the final extract is injected into the GC-MS system.

-

Chromatographic Separation: A capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is used with a suitable temperature program to separate Acetochlor from other components.

-

Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. Data is acquired in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for enhanced sensitivity and quantification).[6][10]

-

-

Data Analysis: The peak area of the target analyte (Acetochlor) is compared to the peak area of the internal standard (this compound) to calculate the concentration, correcting for any analytical variability.

The Fragmentation Pathway: From Molecular Ion to Stable Fragments

The mass spectrum of Acetochlor is a story of predictable bond cleavages driven by the formation of stable ions and neutral molecules. Understanding this pathway is key to interpreting the spectrum of its deuterated analog. The IUPAC name for Acetochlor is 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.[1][2]

The Molecular Ion

Upon electron ionization, Acetochlor (C₁₄H₂₀ClNO₂, Molecular Weight: 269.77 g/mol ) loses an electron to form the molecular ion (M⁺•) at m/z 269.[1][9] While often low in abundance, its presence confirms the molecular weight of the compound.

Primary Fragmentation Pathways

The structure of Acetochlor contains several points susceptible to cleavage, primarily around the nitrogen atom and the ether linkage.

-

α-Cleavage and McLafferty-type Rearrangement (Major Pathway): The most significant fragmentation pathway involves the N-ethoxymethyl group. A key rearrangement leads to the cleavage of the C-N bond, expelling a neutral formaldehyde molecule (CH₂O) and forming a stable, resonance-stabilized ion at m/z 189 . This ion subsequently loses an ethyl radical (•C₂H₅) to form the base peak in the spectrum at m/z 162 . An alternative fragmentation from the m/z 189 ion is the loss of ethene (C₂H₄) to yield an ion at m/z 161 .

-

Cleavage of the Ethoxy Group: A prominent fragment is observed at m/z 224 , corresponding to the loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion. This cleavage occurs at the ether bond, a common fragmentation point.

-

Formation of the Tropylium-like Ion: The ion at m/z 146 is another major fragment.[10] This is formed by the cleavage of the N-C(O) bond, followed by the loss of the ethoxymethyl group, resulting in the [C₁₀H₁₂N]⁺ ion derived from the substituted aniline portion of the molecule.

The fragmentation logic is visualized in the diagram below, detailing the progression from the molecular ion to the most abundant fragment ions.

Caption: EI Fragmentation pathway of unlabeled Acetochlor.

Interpreting the this compound Spectrum: The Impact of Isotopic Labeling

The utility of this compound lies in its mass shift. The fragmentation pathways remain identical to the unlabeled compound, but the mass-to-charge ratio of any fragment containing a deuterium atom will increase by the number of deuterium atoms it holds.

Assuming a common labeling pattern of This compound (ethyl-d5, N-ethoxymethyl-d5, methyl-d1) , the molecular weight shifts from 269.77 to approximately 280.77 Da. The resulting mass spectrum will show a corresponding shift in fragment ions.

| Unlabeled Ion (m/z) | Proposed Structure/Origin | Labeled Groups Contained | Expected d11 Ion (m/z) |

| 269 | Molecular Ion [M]⁺• | All (ethyl-d5, ethoxymethyl-d5, methyl-d1) | 280 |

| 224 | [M - •OC₂H₅]⁺ | ethyl-d5, methyl-d1 | 230 |

| 189 | Rearrangement product | ethyl-d5, methyl-d1 | 195 |

| 162 | [C₁₀H₁₃N]⁺• (from m/z 189) | ethyl-d5, methyl-d1 | 168 |